

Comprehensive Technical Guide: 4-(2-Aminophenyl)-1-phenethylpiperidine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-(2-Aminophenyl)-1-phenethylpiperidine

CAS No.: 889942-31-8

Cat. No.: B1604000

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Executive Summary

4-(2-Aminophenyl)-1-phenethylpiperidine (CAS: 889942-31-8) is a specialized bifunctional building block utilized extensively in proteomics research, medicinal chemistry, and the synthesis of complex nitrogenous heterocycles[1]. Featuring a basic piperidine core, a lipophilic phenethyl moiety, and an ortho-substituted aniline ring, this molecule serves as a versatile precursor for drug development. This whitepaper provides an in-depth analysis of its physicochemical properties and outlines a robust, self-validating de novo synthetic pathway.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 2-[1-(2-phenylethyl)piperidin-4-yl]aniline[2] is defined by the chemical formula $C_{19}H_{24}N_2$. The spatial arrangement of the primary amine at the ortho-position of the phenyl ring provides a highly reactive nucleophilic handle, making it an ideal substrate for subsequent cyclization reactions (e.g., forming benzimidazoles or indoles)[3]. The phenethyl group enhances the overall lipophilicity of the molecule, a critical parameter for crossing the blood-brain barrier (BBB) in neuropharmacological applications.

Table 1: Quantitative Physicochemical Data

Property	Value
IUPAC Name	2-[1-(2-phenylethyl)piperidin-4-yl]aniline
CAS Registry Number	889942-31-8
Molecular Formula	C ₁₉ H ₂₄ N ₂
Molecular Weight	280.415 g/mol
Monoisotopic Mass	280.1939 Da
Topological Polar Surface Area (TPSA)	~29.3 Å ²
Hydrogen Bond Donors	1 (Primary Amine)
Hydrogen Bond Acceptors	2
Rotatable Bonds	4

De Novo Synthesis & Mechanistic Pathways

The synthesis of **4-(2-Aminophenyl)-1-phenethylpiperidine** relies on the strategic functionalization of the piperidine C4 position. The most efficient and high-yielding route involves the conversion of a piperidone to an enol triflate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling and a global catalytic hydrogenation.

Synthetic workflow for **4-(2-Aminophenyl)-1-phenethylpiperidine** via Suzuki coupling & hydrogenation.

Protocol 1: Enolization and Triflation

Objective: Activate the C4 position of the piperidine ring for cross-coupling.

- Preparation: Dissolve 1-phenethylpiperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to -78°C.
- Enolization: Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise.

- Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively deprotonates the kinetically favored alpha-carbon to form the enolate without acting as a competing nucleophile against the highly reactive triflating agent.
- Triflation: Slowly introduce trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).
 - Causality: Tf₂O traps the transient enolate, converting the ketone into a vinyl triflate (1-phenethyl-1,2,3,6-tetrahydropyridin-4-yl triflate). This pseudohalide is highly reactive toward oxidative addition by Pd(0)[3].
- Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The reaction is complete when the UV-inactive ketone starting material (which stains with KMnO₄) is entirely replaced by a new, less polar, UV-active spot corresponding to the enol triflate.
- Workup: Quench with saturated aqueous NaHCO₃ at -78°C, warm to room temperature, extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond between the piperidine core and the aniline precursor.

- Preparation: Combine the enol triflate (1.0 eq), 2-nitrophenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a thoroughly degassed mixture of 1,4-dioxane and water (4:1 v/v).
- Catalysis: Add tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq).
 - Causality: The Pd(0) catalyst initiates the catalytic cycle via oxidative addition into the C-OTf bond. The aqueous base (K₂CO₃) activates the boronic acid to form a reactive boronate complex, facilitating transmetalation. Subsequent reductive elimination yields the coupled product, 1-phenethyl-4-(2-nitrophenyl)-1,2,3,6-tetrahydropyridine[3].
- Reaction: Heat the mixture to 80°C for 12 hours.
- Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a dark brown/black mixture as the Pd catalyst turns over and eventually aggregates into palladium black. LC-MS of an aliquot should confirm the disappearance of the triflate and the appearance of the [M+H]⁺ peak at m/z 309.2.

- Workup: Filter through a Celite pad to remove palladium particulates, extract with ethyl acetate, wash with brine, and purify via flash column chromatography.

Protocol 3: Global Catalytic Hydrogenation

Objective: Simultaneously reduce the tetrahydropyridine double bond and the nitro group.

- Preparation: Dissolve the coupled intermediate in anhydrous methanol.
- Catalysis: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).
 - Causality: Pd/C serves a dual, atom-economical purpose. Under a hydrogen atmosphere, it catalyzes the reduction of both the alkene (yielding the saturated piperidine) and the nitro group (yielding the primary amine). This global reduction eliminates the need for a tedious two-step deprotection/reduction sequence.
- Reaction: Stir the suspension vigorously under a hydrogen atmosphere (50 psi) at room temperature for 6 hours.
- Self-Validation Checkpoint: Hydrogen gas uptake will cease when the reaction is complete. Visually, the reduction of the bright yellow nitroaromatic intermediate to the colorless aniline derivative provides a clear macroscopic cue of reaction progression.
- Workup: Filter the catalyst through a Celite pad (Caution: Pd/C is pyrophoric when dry) and concentrate the filtrate in vacuo to yield the target compound, **4-(2-Aminophenyl)-1-phenethylpiperidine**.

Analytical Characterization (LC-MS & NMR)

To ensure trustworthiness and verify the structural integrity of the synthesized **4-(2-Aminophenyl)-1-phenethylpiperidine**, the following analytical signatures must be confirmed:

- LC-MS (ESI+): The mass spectrum will exhibit a dominant pseudomolecular ion $[M+H]^+$ at m/z 281.2, confirming the molecular weight of 280.415 g/mol [1].
- ^1H NMR (400 MHz, CDCl_3):

- Aromatic Region: A multiplet at 7.15–7.35 ppm (5H) corresponding to the phenethyl aromatic protons, and a distinct set of signals at 6.60–7.05 ppm (4H) for the ortho-substituted aniline ring.
- Amine Protons: A broad singlet at ~3.60 ppm (2H, -NH₂), which will disappear upon D₂O exchange.
- Aliphatic Region: Complex multiplets between 1.60 and 3.10 ppm corresponding to the piperidine ring and the phenethyl aliphatic chain.

References

- Santa Cruz Biotechnology. "**4-(2-Aminophenyl)-1-phenethylpiperidine** | CAS 889942-31-8".
- Fluorochem. "**4-(2-Aminophenyl)-1-phenethylpiperidine**".
- TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction".
- National Institutes of Health (PMC). "Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles".

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Sources

- [1. 4-\(2-Aminophenyl\)-1-phenethylpiperidine | CAS 889942-31-8 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
- [2. fluorochem.co.uk \[fluorochem.co.uk\]](#)
- [3. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of \[2,3\]-Fused Indole Heterocycles - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Comprehensive Technical Guide: 4-(2-Aminophenyl)-1-phenethylpiperidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1604000/docs#comprehensive-technical-guide-4-2-aminophenyl-1-phenethylpiperidine\]](https://www.benchchem.com/product/b1604000/docs#comprehensive-technical-guide-4-2-aminophenyl-1-phenethylpiperidine)

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